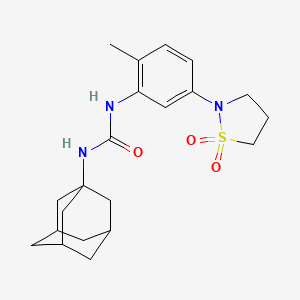

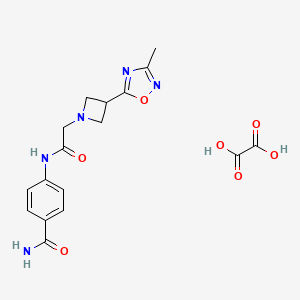

1-((1R,3s)-金刚烷-1-基)-3-(5-(1,1-二氧代异噻唑烷-2-基)-2-甲基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ureas containing the adamantane moiety typically involves the reaction of adamantane-derived isocyanates with various amines or other reactants under mild conditions. For example, a series of 1,3-disubstituted ureas featuring adamantane and pyrazole fragments were synthesized in reactions yielding high purity products. These syntheses demonstrate the feasibility of creating complex ureas with adamantane, which could be applied to the target compound (D'yachenko et al., 2019).

Molecular Structure Analysis

Adamantane-based ureas exhibit a diverse range of molecular architectures, often designed to target specific biological functions. The incorporation of adamantane is known to affect the solubility and molecular stability of these compounds, making them suitable for various applications, including as inhibitors for human soluble epoxide hydrolase (sEH) (Burmistrov et al., 2020).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions characteristic of ureas and adamantanes. Their chemical properties, such as reactivity towards specific substrates or in catalytic processes, are influenced by the adamantane structure, which imparts a unique steric and electronic environment (Danilov et al., 2021).

Physical Properties Analysis

The physical properties of adamantane-containing ureas, such as melting points and solubility in water, are crucial for their application. These properties are often tailored during synthesis by altering substituents on the urea or adamantane moieties to achieve the desired solubility and thermal properties. For instance, modifications to the adamantane-based ureas have been shown to reduce melting points and increase solubility in water, enhancing their potential for biological applications (Butov et al., 2017).

Chemical Properties Analysis

The chemical properties, such as the ability to act as inhibitors for specific enzymes, are of significant interest. The structure-activity relationship (SAR) studies on adamantane-containing ureas have demonstrated their potential as potent inhibitors, with modifications to the urea group affecting potency and selectivity. These compounds' ability to inhibit soluble epoxide hydrolase (sEH) has been a particular focus, with several studies reporting on their efficacy and potential therapeutic applications (Rose et al., 2010).

科学研究应用

合成和性质

合成包含金刚烷和吡唑片段的1,3-二取代脲类化合物展示了该化合物在创造具有特定生物活性的抑制剂方面的实用性。例如,含有1,3,5-三取代吡唑和(金刚烷-1-基)甲基片段的系列展示了对人类可溶性环氧化酶(sEH)的抑制活性,突显了其在医学研究中的潜力,旨在开发与环氧化酶途径相关疾病的治疗方法(D'yachenko等,2019)。

抗菌和抗增殖活性

该化合物的衍生物显示出显著的抗菌和抗增殖活性。一项合成新型4-(金刚烷-1-基)-1-芳基亚硫代脲和相关衍生物的研究揭示了显著的广谱抗菌活性和对人类肿瘤细胞系的强效抗增殖活性,表明其在开发新的抗菌和癌症治疗策略中的相关性(Al-Mutairi et al., 2019)。

可溶性环氧化酶的抑制

对1-芳基-3-(1-酰基哌啶-4-基)脲类抑制剂的研究为了解它们在抑制人类和小鼠可溶性环氧化酶(sEH)中的作用提供了宝贵的见解,这是涉及各种疾病的酶。这些抑制剂在药代动力学参数方面显示出显著的改善,表明它们在与sEH活性相关的疾病的治疗应用中具有潜力(Rose et al., 2010)。

可溶性环氧化酶抑制剂的开发

进一步探索N,N'-二取代脲类化合物作为sEH抑制剂揭示了对重组人类sEH具有低纳摩尔至皮摩尔活性的化合物。这些发现强调了该化合物在开发具有改进药理特性的sEH抑制剂方面的适用性,可能有益于心血管和炎症性疾病的治疗(Hwang et al., 2007)。

属性

IUPAC Name |

1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWCLQKBFVXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)

![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![3-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2494260.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)